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Compound of Interest

Compound Name: Kigamicin C

Cat. No.: B016708

Executive Summary: The "Anti-Austerity" Target[2]

Kigamicin C is a polycyclic ether macrolide antibiotic isolated from Amycolatopsis sp.[1] (strain
ML630-mF1).[1] It has garnered significant attention in drug development due to its unique
mechanism of action: the selective cytotoxicity against pancreatic cancer cells (PANC-1) under
nutrient-starved conditions—a strategy known as "anti-austerity."[1][2]

This guide details the spectroscopic workflow required to elucidate the complex structure of
Kigamicin C (C

H

NO

), which features a fused benzochromenone core, a polycyclic ether system, and a specific
glycosidic linkage. The elucidation process described here synthesizes High-Resolution Mass
Spectrometry (HR-MS), 1D/2D Nuclear Magnetic Resonance (NMR), and stereochemical
analysis.

Isolation and Preliminary Characterization

Before advanced NMR analysis, the purity and molecular composition must be established.
The isolation protocol leverages the compound's polarity and UV-active chromophores.[1]

Physicochemical Profile[1][3][4]
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» Appearance: Pale yellow powder.[1][2]
 Solubility: Soluble in DMSO, MeOH, and CHCI

: insoluble in water and hexane.

e UV Absorption:

(MeOH) at ~235, 290, and 360 nm, indicative of the benzochromenone chromophore.

Mass Spectrometry (HR-FAB-MS)

The molecular formula is determined via High-Resolution Fast Atom Bombardment Mass
Spectrometry (HR-FAB-MS).[1]

e Observed lon:

at m/z 810.2970.[1]

e Calculated Formula: C

H
NO

(Calcd for C

H

NO

: 810.2973).[1]

o Unsaturation Number: 19 degrees of unsaturation (consistent with the fused aromatic system
and multiple rings).

The NMR Strategy: Connectivity and Assignments

Elucidating Kigamicin C requires a 600 MHz (or higher) NMR spectrometer equipped with a
cryoprobe to resolve overlapping signals in the polyether region (3.0-5.0 ppm).
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The Elucidation Workflow

The following Graphviz diagram outlines the logical flow from raw data to structural assignment.
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Figure 1: Structural elucidation workflow for Kigamicin C, moving from elemental composition
to 3D stereochemistry.

Fragment Assembly Logic

The structure is solved by dividing the molecule into three distinct domains based on chemical
shifts:

e Domain A (Benzochromenone Core): Low-field aromatic protons and carbonyl carbons.[1]

e Domain B (Polycyclic Ether): Mid-field oxymethine protons (3.5-5.0 ppm) and aliphatic
carbons.[1]

e Domain C (Sugar Moiety): Distinct anomeric signal and methyl doublet.[1]

Mechanistic Insight: HMBC Connectivity

The critical step is linking the sugar moiety to the aglycone. This is achieved via HMBC
(Heteronuclear Multiple Bond Correlation).[1]

» Observation: A correlation is observed between the anomeric proton of the sugar (H-1") and
an oxygenated carbon on the polyether core.[1]

o Causality: This confirms the position of the glycosidic linkage, a common variability point in
Kigamicin congeners.

Spectroscopic Data Summary

The following table summarizes representative NMR data derived from the core elucidation
literature (Kunimoto et al., 2003). Note: Chemical shifts are approximate and solvent-
dependent (typically CDCI

).[1]

Table 1: Representative NMR Data for Kigamicin C (600
MHz, CDCI )[1]
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Key HMBC
Correlations
Position Type (ppm), Mult., J ( (H
ppm)
(Hz)
C)
Aglycone Core
C-1 C=0 - 180.5 H-3, H-5
C-3 CH 7.85,s 118.2 C-1, C-4a
C-5 CH 7.50, s 109.5 C-1,C-4,C-6
C-8 (Phenol) C-OH 11.50 (OH), s 162.1 C-7,C-8,C-9
Polyether Region
C-15 CH-O 4.25; m 75.4 C-13, C-14, C-16
C-18 CH-O 3.85, dd 80.1 C-17, C-19
C-22 (Me) CH 1.25,d, 6.5 185 Cc-21, C-22
Sugar Moiety
) Aglycone
C-1' (Anomeric) CH 495,d,3.5 98.2 _ _
Linkage Site
C-3' (OMe) OMe 3.45,s 56.8 C-3
C-5' CH 3.80, dq 68.5 C-1, C-4'
. CH . .
C-6' (Me) 1.30,d, 6.2 17.5 C-4',C-5

Note: The "Type" column indicates the carbon environment. "Key HMBC" denotes the critical

long-range couplings used to stitch the fragments together.[1]

Stereochemical Determination

Given the 19 degrees of unsaturation and multiple chiral centers in the polyether ring, 2D

NOESY is insufficient for absolute configuration.
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Relative Stereochemistry (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the relative orientation
of protons on the fused rings.

e Protocol: Mixing time of 500-800 ms.

» Key Correlation: Strong NOE between H-15 and H-19 indicates a cis-fusion or specific ring
pucker.[1]

Absolute Stereochemistry (X-Ray & Degradation)

Because Kigamicin C contains a sugar and a complex aglycone, a dual approach is required:

» X-Ray Crystallography: Suitable crystals of Kigamicin C (or its heavy-atom derivative) are
grown from MeOH/CHCI

.[1] This provides the definitive absolute configuration of the rigid core.

o Chemical Degradation (Validation): Acid hydrolysis yields the sugar fragment. The absolute
configuration of the sugar is determined by optical rotation or modified Mosher's method after
derivatization.

NOESY Data
(Relative Config)
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_——

—_——
_——
———
—_——
—_——
—_—

. Final 3D Structure
Definitive Proof (Kigamicin C)
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Click to download full resolution via product page
Figure 2: Integration of NOESY and X-ray data for final stereochemical assignment.

Experimental Protocols
NMR Sample Preparation

Objective: Maximize signal-to-noise ratio for limited natural product samples.
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e Solvent Selection: Use CDCI

(99.8% D) for general characterization.[1] If solubility is poor or signals overlap, switch to
Pyridine-

or Benzene-
to induce solvent-induced shifts (ASIS).[1]

e Concentration: Dissolve 2-5 mg of purified Kigamicin C in 0.6 mL solvent.

e Tube: Use high-precision 5mm NMR tubes (e.g., Wilmad 535-PP) to ensure shimming
stability.[1]

HR-MS Acquisition

Objective: Determine exact mass.
o Matrix: 3-nitrobenzyl alcohol (NBA).[1]

« lonization: Fast Atom Bombardment (FAB) or Electrospray lonization (ESI) in positive mode.

[1]

» Calibration: Use PEG or Csl clusters for internal calibration to achieve <5 ppm mass
accuracy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

